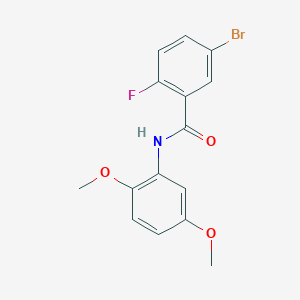
2-Isopropyl-5-methylcyclohexyl hydratropate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl hydratropate can be achieved through several synthetic routes. One common method involves the Steglich esterification reaction, where (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol is reacted with hydratropic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5-methylcyclohexyl hydratropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methylcyclohexyl hydratropate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl hydratropate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance the percutaneous absorption of certain drugs by disrupting the intercellular lipid structure of the stratum corneum . This disruption increases the partitioning of drugs into the skin, thereby improving their absorption.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-5-methylcyclohexyl hydratropate can be compared with other similar compounds such as:
2-Isopropyl-5-methylcyclohexanone: This compound shares a similar cyclohexyl structure but differs in its functional groups.
2-Isopropyl-5-methylcyclohexyl heptanoate: Another related compound with a different ester group, known for its use in enhancing drug absorption.
2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: This compound is used in asymmetric synthesis and has unique stereochemical properties.
The uniqueness of this compound lies in its specific ester group and its ability to enhance drug absorption through the skin, making it a valuable compound in pharmaceutical research.
Eigenschaften
CAS-Nummer |
32213-55-1 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-phenylpropanoate |
InChI |
InChI=1S/C19H28O2/c1-13(2)17-11-10-14(3)12-18(17)21-19(20)15(4)16-8-6-5-7-9-16/h5-9,13-15,17-18H,10-12H2,1-4H3 |
InChI-Schlüssel |
HZQGVIGDGRFMNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(C)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)
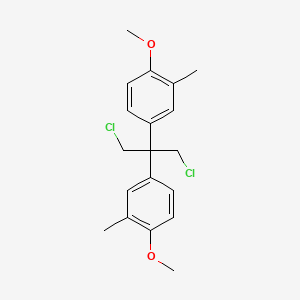
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11961003.png)
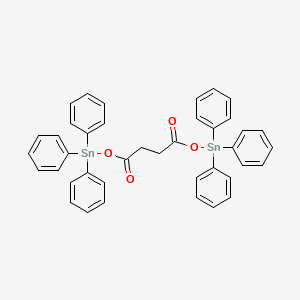


![4-[(2-Hydroxyethyl)(propan-2-yl)amino]but-2-yn-1-ol](/img/structure/B11961033.png)
![11,12-Dibromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11961040.png)
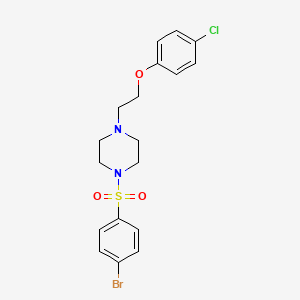
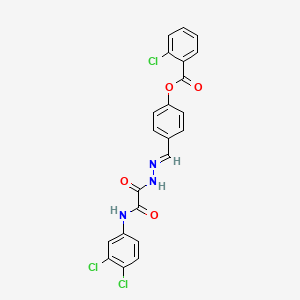
![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)
